molecular formula C6H8BaCl2O7 B1513632 Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate CAS No. 32458-20-1

Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate

Cat. No.: B1513632
CAS No.: 32458-20-1
M. Wt: 400.35 g/mol
InChI Key: JFBLKYVZQCFPJE-UHFFFAOYSA-N
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Description

Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate is a complex barium salt with a unique structure This compound consists of a barium ion (Ba^2+), a dichloro-substituted cyclohexadiene ring, and three water molecules of hydration

Properties

CAS No.

32458-20-1

Molecular Formula

C6H8BaCl2O7

Molecular Weight

400.35 g/mol

IUPAC Name

barium(2+);2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione;trihydrate

InChI

InChI=1S/C6H2Cl2O4.Ba.3H2O/c7-1-3(9)5(11)2(8)6(12)4(1)10;;;;/h9,12H;;3*1H2

InChI Key

JFBLKYVZQCFPJE-UHFFFAOYSA-N

SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].O.O.O.[Ba+2]

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.O.O.O.[Ba]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate typically involves the reaction of barium chloride (BaCl2) with 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diol in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. The process may involve the use of specialized reactors and purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation states of barium.

  • Reduction: Reduction reactions can be used to convert the compound back to its elemental form.

  • Substitution: Substitution reactions can occur at the chlorine or hydroxyl groups on the cyclohexadiene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute the chlorine or hydroxyl groups.

Major Products Formed:

  • Oxidation: Barium oxide (BaO) and barium peroxide (BaO2)

  • Reduction: Barium metal (Ba)

  • Substitution: Various substituted cyclohexadiene derivatives

Scientific Research Applications

Chemistry: Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Medicine: Barium salts, including this compound, are used in medical imaging techniques such as barium swallow and barium enema to diagnose gastrointestinal issues.

Industry: In the industrial sector, the compound can be used in the production of barium-based materials and as a precursor for other barium compounds.

Mechanism of Action

The mechanism by which Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate exerts its effects involves its interaction with biological molecules and cellular pathways. The barium ion (Ba^2+) can bind to specific receptors and enzymes, affecting their activity and leading to various biological responses.

Molecular Targets and Pathways:

  • Receptors: Barium ions can interact with calcium channels and other ion channels, affecting cellular signaling.

  • Enzymes: The compound can inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

  • Barium sulfate (BaSO4)

  • Barium carbonate (BaCO3)

  • Barium nitrate (Ba(NO3)2)

Uniqueness: Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate is unique due to its specific structural features, including the dichloro-substituted cyclohexadiene ring and the presence of three water molecules of hydration. These features contribute to its distinct chemical and biological properties compared to other barium compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate
Reactant of Route 2
Barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;trihydrate

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